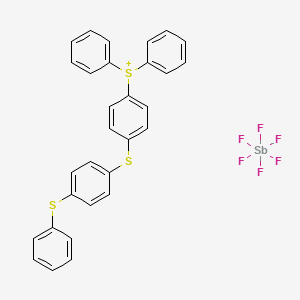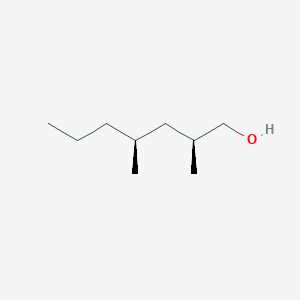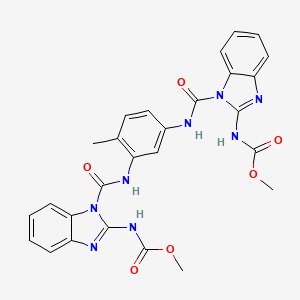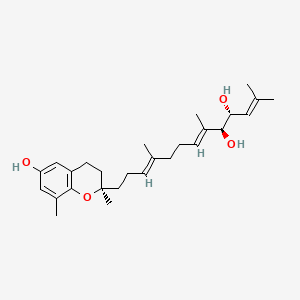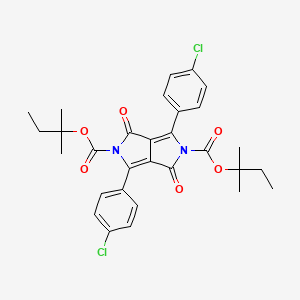
2-Methoxyfentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyfentanyl is a synthetic opioid analgesic that is an analog of fentanyl. It is known for its potent analgesic properties and has been used in various medical and research applications. The compound is structurally similar to fentanyl but includes a methoxy group, which can influence its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyfentanyl typically involves the following steps:
- This intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound .
N-Phenethyl-4-piperidone: is reacted with to form .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyfentanyl undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions include:
Hydroxylated derivatives: from oxidation.
Alcohol derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
2-Methoxyfentanyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and in forensic toxicology.
Mécanisme D'action
2-Methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate , leading to analgesia and sedation. The compound also activates G-protein-coupled receptors , which modulate pain perception and response .
Comparaison Avec Des Composés Similaires
2-Methoxyfentanyl is compared with other fentanyl analogs such as:
Fentanyl: The parent compound, known for its high potency and rapid onset of action.
Acetylfentanyl: Similar in structure but with an acetyl group instead of a methoxy group.
Butyrfentanyl: Contains a butyryl group, leading to different pharmacokinetic properties.
p-Methoxyfentanyl: Another methoxy-substituted analog with slightly lower potency.
This compound is unique due to its specific methoxy substitution, which can influence its binding affinity and pharmacological effects compared to other fentanyl analogs .
Propriétés
Numéro CAS |
76107-50-1 |
|---|---|
Formule moléculaire |
C23H30N2O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(26)25(21-11-7-8-12-22(21)27-2)20-14-17-24(18-15-20)16-13-19-9-5-4-6-10-19/h4-12,20H,3,13-18H2,1-2H3 |
Clé InChI |
SFUHBOZPWMIOFT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

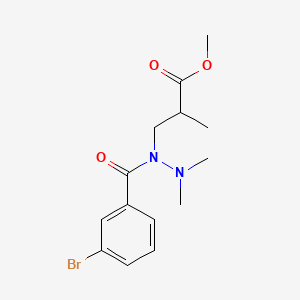
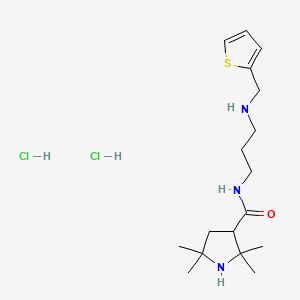
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
